molecular formula C29H32O13 B1684455 Etoposide CAS No. 33419-42-0

Etoposide

Cat. No. B1684455
CAS RN: 33419-42-0
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-YLLUJYJTSA-N
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Description

Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various neoplastic diseases such as carcinoma of the lungs or testicles, AIDS-related Kaposi’s sarcoma, acute myelogenous leukemia, and Ewing’s sarcoma . It is also known as VP-16 and is used in combination with other cancer medicines to treat cancer of the testicles and small cell lung cancer .


Synthesis Analysis

Etoposide is a semisynthetic derivative of podophyllotoxin . The importance of solvent, steric effects, and electronic effects in the coupling reaction is demonstrated in its synthesis .


Molecular Structure Analysis

Etoposide has a molecular formula of C29H32O13 and a molecular weight of 588.6 . It is very soluble in methanol and chloroform, slightly soluble in ethanol, and sparingly soluble in water and ether .


Chemical Reactions Analysis

Etoposide promotes DNA loop trapping and barrier formation by topoisomerase II . It appears to cause breaks in DNA by either an interaction with DNA-topoisomerase II or the formation of free radicals .


Physical And Chemical Properties Analysis

Etoposide is a powder, white to white with a yellow cast . Its melting point is 236-251°C . It is physically and chemically stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .

Scientific Research Applications

  • Genetic Effects on Reproductive Cells :

    • Etoposide has been shown to induce chromosomal abnormalities in mouse spermatocytes and stem cell spermatogonia, suggesting potential long-term effects on male germ cells (Marchetti et al., 2006).
    • Another study revealed etoposide's ability to induce heritable chromosomal aberrations and aneuploidy during male meiosis in mice, indicating a risk for abnormal reproductive outcomes (Marchetti et al., 2001).
  • Molecular Mechanisms :

    • Etoposide acts by stabilizing the DNA-topoisomerase II complex, increasing double-stranded DNA breaks, which triggers mutagenic and cell death pathways (Méresse et al., 2004).
    • The molecular mechanisms of etoposide involve targeting DNA topoisomerase II activities, leading to DNA breaks and affecting cell metabolism (Montecucco et al., 2015).
  • Cellular Response :

    • The cellular response to etoposide includes the activation of cell cycle checkpoint pathways and effects on gene expression, chromatin remodeling, and alternative splicing of gene transcripts (Montecucco & Biamonti, 2007).
  • Pharmacological Aspects :

    • Etoposide has been used in cancer medicine for its phase-specific cytotoxic action. Studies have explored its pharmacokinetics, metabolism, and effects on different cancers (Slevin et al., 1989).
    • Pharmaceutical and pharmacological research has focused on enhancing etoposide's bioavailability and addressing its limited neoplastic activity against certain tumors (Najar & Johri, 2014).
  • Drug Interaction and Toxicology :

    • Research on topoisomerase II-drug interaction domains has identified specific substituents on etoposide that interact with the enzyme, crucial for its therapeutic effect (Wilstermann et al., 2007).
    • Toxicological evaluation of etoposide in model animals and cells has highlighted its impact on cell cycle, apoptosis, and nuclear morphology, informing its side effect profiles (Lee et al., 2017).

Safety And Hazards

Etoposide may cause harm to the unborn child, may cause genetic defects, and is suspected of causing cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Etoposide has shown therapeutic activity against testicular cancer, small cell carcinoma of the lung, leukemias, lymphomas, and more . The development of genomic sequencing has led to the identification of new T-ALL subgroups and potential targeted therapeutic approaches which could improve patients’ outcomes .

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1
Source PubChem
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InChI Key

VJJPUSNTGOMMGY-MRVIYFEKSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
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Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023035
Record name Etoposide
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Molecular Weight

588.6 g/mol
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Physical Description

Solid
Record name Etoposide
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Solubility

Sparingly soluble, Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water., Sol in alc: approx 0.76 mg/ml, Water solubility: approx 0.08 mg/mL, 9.78e-01 g/L
Record name Etoposide
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Vapor Pressure

5.4X10-23 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Etoposide inhibits DNA topoisomerase II, thereby inhibiting DNA re-ligation. This causes critical errors in DNA synthesis at the premitotic stage of cell division and can lead to apoptosis of the cancer cell. Etoposide is cell cycle dependent and phase specific, affecting mainly the S and G2 phases of cell division. Inhibition of the topoisomerase II alpha isoform results in the anti-tumour activity of etoposide. The drug is also capable of inhibiting the beta isoform but inhibition of this target is not associated with the anti-tumour activity. It is instead associated with the carcinogenic effect., The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. ... Etoposide appears to be cell-cycle dependent and cycle-phase specific, inducing G2 phase arrest and preferentially filling cells in the G2 and late S phases., Etoposide has been shown to arrest metaphase in chick fibroblasts, but its principal effect in mammalian cells appears to be in the G2 phase. At etoposide concentrations of 0.3-10 ug/ml in vitro, cells are inhibited from entering prophase; at concentrations of 10 ug/ml or higher, lysis of cells entering mitosis occurs. ... Etoposide does not inhibit microtubule assembly. Etoposide has been shown to induce single-stranded DNA breaks in HeLa cells and in murine leukemia L1210 cells in vitro; the drug also induces double-stranded DNA breaks and DNA-protein crosslinks in L1210 cells. Etoposide induced DNA damage appears to correlate well with the cytotoxicity of the drug. ... Etoposide appears to induce single-stranded DNA breaks indirectly, possibly through endonuclease activation, inhibition of intranuclear type II topoisomerase, or formation of a free-radical metabolite via an enzymatic reaction involving the hydroxyl group at the C-4' position of the E ring. Etoposide also reversibly inhibits the facilitated diffusion of nucleosides into HeLa cells in a concentration dependent manner in vitro., Etoposide may stabilize type II topoisomerase DNA complexes, preventing rejoining of single and double strand DNA breaks. Etoposide may also require cellular activation into intermediates, which then bind to DNA and disrupt cellular function.
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Impurities

The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin.
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Product Name

Etoposide

Color/Form

Crystals from methanol

CAS RN

33419-42-0
Record name Etoposide
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Melting Point

236-251 °C, 236 - 251 °C
Record name Etoposide
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Record name Etoposide
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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